molecular formula C9H10N2O2 B132991 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148012-90-2

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Numéro de catalogue: B132991
Numéro CAS: 148012-90-2
Poids moléculaire: 178.19 g/mol
Clé InChI: YHYHTJWKQDOTLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a hydroxymethyl group attached to the third carbon

Applications De Recherche Scientifique

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal, followed by reduction and hydroxymethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, such as the tert-butoxycarbonyl group, into the quinoxaline core .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties

Activité Biologique

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of o-phenylenediamine with glyoxal, leading to the formation of the quinoxaline core. The final product can be obtained through chiral resolution methods to isolate the (S)-enantiomer, which exhibits enhanced biological activity compared to its racemic counterpart.

Synthetic Route Overview

StepDescription
Starting Materialso-Phenylenediamine and glyoxal
CyclizationFormation of the quinoxaline core
Chiral ResolutionSeparation of the (S)-enantiomer using chiral chromatography or enzymatic methods

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that quinoxaline derivatives can exhibit significant antibacterial properties against a range of pathogens. The compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It acts by targeting multiple molecular pathways involved in cancer progression, including inhibition of topoisomerase II and interference with tubulin polymerization .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxymethyl group allows for hydrogen bonding interactions with enzyme active sites, leading to inhibition. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes and lactate dehydrogenase (LDHA), which are relevant in inflammation and cancer metabolism respectively .
  • DNA Interaction : The quinoxaline core can intercalate with DNA, disrupting cellular replication processes and leading to apoptosis in cancer cells .

Case Studies

Several studies highlight the compound's potential:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various quinoxaline derivatives, including this compound. Results indicated that it inhibited growth in Gram-positive and Gram-negative bacteria with IC50 values comparable to established antibiotics .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Research : The compound was tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name

3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438158
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148012-90-2
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(2-nitrophenyl)-DL-serine methyl ester (XI, EXAMPLE 286, 0.506 g, 4.30 g), palladium on carbon (10%, 506 g) and 150 ml of methanol is shaken under hydrogen at 40 psi for 3.5 hr. The catalyst is then removed by filtration and the filtrate is concentrated under reduced pressure. The residue is then chromatographed on silica gel (400 ml) using eluting with methanol/methylene chloride (6/94), the appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 2.70, 3.90, 4.00-4.18, 6.75, 6.92, 8.23. δ.
Quantity
0.506 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.